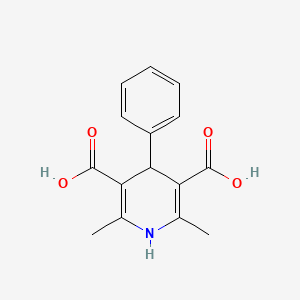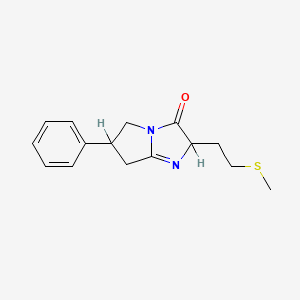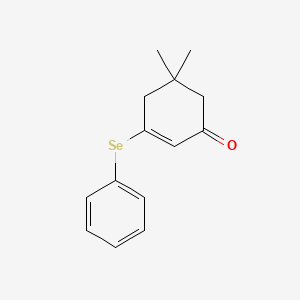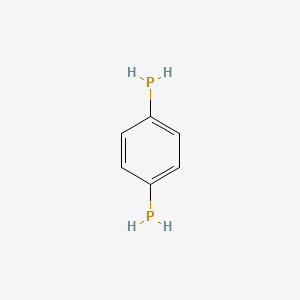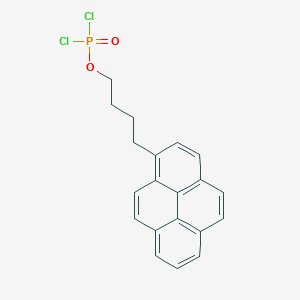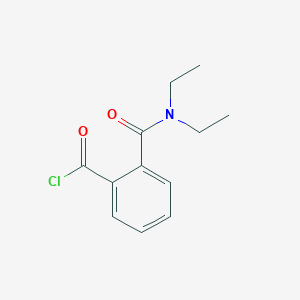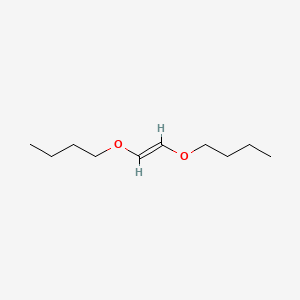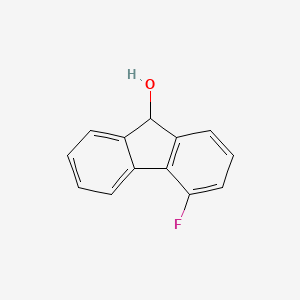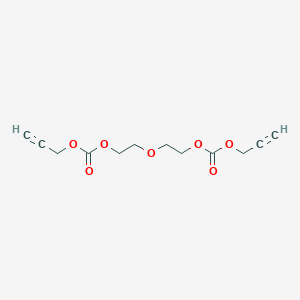![molecular formula C12H18N2O3S B14450224 N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide CAS No. 74746-43-3](/img/structure/B14450224.png)
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide is an organic compound with the molecular formula C12H18N2O3S It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide typically involves the reaction of 4-(dimethylsulfamoyl)aniline with an appropriate acylating agent. One common method is the acylation of 4-(dimethylsulfamoyl)aniline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Dimethylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
4-(Dimethylsulfamoyl)phenylboronic acid: Contains a boronic acid group instead of a propanamide group.
Uniqueness
N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Propriétés
Numéro CAS |
74746-43-3 |
|---|---|
Formule moléculaire |
C12H18N2O3S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-5-12(15)14(4)10-6-8-11(9-7-10)18(16,17)13(2)3/h6-9H,5H2,1-4H3 |
Clé InChI |
ZCPRMRBJNJMHRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



